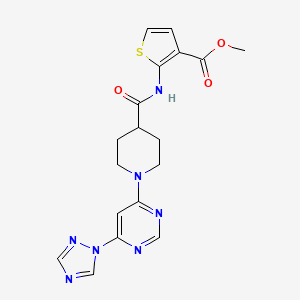

methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate

Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The pyrimidine is linked via a piperidine ring to a thiophene-3-carboxylate ester, which introduces both lipophilic (thiophene) and polar (carboxamido, carboxylate) functional groups. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

methyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O3S/c1-28-18(27)13-4-7-29-17(13)23-16(26)12-2-5-24(6-3-12)14-8-15(21-10-20-14)25-11-19-9-22-25/h4,7-12H,2-3,5-6H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXFXWRPFJJONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate typically involves multiple steps:

Formation of the 1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.

Synthesis of the pyrimidine ring: This involves the condensation of a suitable β-diketone with guanidine or its derivatives.

Coupling of the triazole and pyrimidine rings: This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired linkage.

Formation of the piperidine ring: This can be synthesized via hydrogenation of pyridine derivatives or through other cyclization reactions.

Attachment of the thiophene ring: This step involves the formation of an amide bond between the piperidine derivative and a thiophene carboxylic acid derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Dihydro derivatives.

Substitution products: Various alkylated or acylated derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. The triazole ring's ability to mimic biological structures enhances its interaction with microbial enzymes, making it a candidate for developing antifungal and antibacterial agents .

Anti-inflammatory Effects

Research has indicated that methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate may possess anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Preliminary studies have indicated that derivatives containing the triazole moiety can exhibit antiproliferative effects against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells . The mechanism is believed to involve the disruption of cancer cell proliferation pathways.

Case Study 1: Antimicrobial Activity

A study published in Drug Target Insights evaluated several triazole derivatives for their antimicrobial efficacy. The findings revealed that specific substitutions on the triazole ring significantly enhanced activity against resistant strains of bacteria .

| Compound | Activity (MIC µg/mL) | Target Pathogen |

|---|---|---|

| A | 8 | E. coli |

| B | 16 | S. aureus |

| C | 4 | C. albicans |

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory mechanisms, researchers assessed the effects of methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate on COX inhibition. Results indicated a dose-dependent inhibition of COX enzymes, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Mechanism of Action

The mechanism of action of methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes involved in cell signaling pathways, such as kinases or proteases. The compound’s heterocyclic rings allow it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects on physicochemical properties and synthetic accessibility.

Table 1: Structural and Physicochemical Comparison

Key Observations

Core Heterocycles and Bioactivity Potential: The target compound’s pyrimidine-triazole core may enhance binding to metal ions or enzymatic pockets compared to pyrazolo-pyrimidine (Example 62) or pyrimidin-2-one (Compound 4i) systems, which are more electron-deficient . Compound 4i’s coumarin substituent introduces strong UV fluorescence, a property absent in the target molecule, suggesting divergent applications in bioimaging .

Substituent Effects on Physicochemical Properties :

- The methyl carboxylate in the target compound increases hydrophilicity relative to Example 62’s methylthiophene, which may improve aqueous solubility but reduce membrane permeability.

- Fluorine atoms in Example 62 enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .

Synthetic Challenges :

- Example 62’s 46% yield reflects steric hindrance during Suzuki-Miyaura coupling (boronic acid + pyrimidine), a step absent in the target compound’s synthesis .

- Compound 2d’s 55% yield highlights the efficiency of one-pot multicomponent reactions for fused heterocycles, a strategy applicable to optimizing the target molecule’s piperidine-thiophene linkage .

Thermal Stability :

- The target compound’s melting point is unreported, but analogues with rigid aromatic systems (e.g., Example 62: 227–230°C) generally exhibit higher thermal stability than flexible esters like Compound 2d (215–217°C) .

Biological Activity

Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate is a complex compound with potential therapeutic applications. Its structure incorporates a thiophene moiety, a piperidine ring, and a triazole-pyrimidine component, which may contribute to its biological activity. This article reviews the biological activity of this compound based on current research findings, including in vitro studies and structure-activity relationships.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate is hypothesized to involve multiple mechanisms:

1. Inhibition of Enzymatic Activity:

- The triazole and pyrimidine moieties may interact with various enzymes, potentially inhibiting their activity. Triazoles are known for their ability to form hydrogen bonds, which can stabilize interactions with target proteins.

2. Antiproliferative Effects:

- In vitro studies have demonstrated that compounds containing triazole and pyrimidine rings exhibit significant antiproliferative activity against various cancer cell lines (e.g., HeLa and CEM cells) .

3. Antiviral Activity:

- Similar compounds have shown promise as inhibitors of HIV replication, suggesting that methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate may also possess antiviral properties .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HeLa | 9.6 ± 0.7 | Moderate Antiproliferative |

| CEM | 41 ± 3 | Lower Activity |

| HMEC-1 | 9.6 ± 0.7 | Enhanced Activity |

These results indicate that the compound exhibits selective antiproliferative effects, particularly in endothelial cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazole and piperidine components significantly influence biological activity. For instance:

- Substituting different groups on the triazole ring has been shown to enhance potency against cancer cell lines.

Case Studies

A notable case study involved synthesizing derivatives of methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine) that demonstrated improved biological activities compared to parent compounds. These derivatives were evaluated for their ability to inhibit specific kinases associated with cancer progression .

Q & A

Q. What synthetic routes are recommended for preparing methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)thiophene-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine and piperidine intermediates. For example:

Step 1 : React 6-chloropyrimidine derivatives with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) to form the triazole-pyrimidine core .

Step 2 : Couple the intermediate with a piperidine-4-carboxamide derivative using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) .

Step 3 : Purify via silica gel chromatography (eluent: EtOAc/hexane gradient) to isolate the final product .

Key parameters include temperature control (60–80°C for coupling) and solvent selection (e.g., DMSO for polar intermediates) .

Q. How should researchers characterize the compound’s structure and purity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm connectivity of the thiophene, triazole, and piperidine moieties .

- HPLC-MS : Assess purity (>95%) and molecular weight accuracy .

- X-ray crystallography : Resolve 3D structure, particularly to confirm stereochemistry of the piperidine ring and amide bond geometry .

Q. What functional groups are critical for its biological activity?

- Methodological Answer : The thiophene-3-carboxylate group enhances solubility and membrane permeability, while the 1,2,4-triazole-pyrimidine core likely mediates target binding (e.g., kinase inhibition) . Piperidine-4-carboxamide acts as a conformational stabilizer. To test contributions:

- Synthesize analogs with modified triazole substituents (e.g., methyl vs. phenyl) .

- Compare bioactivity of ester (methyl) vs. carboxylic acid derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer : Focus on systematic modifications and high-throughput screening:

Core modifications : Replace triazole with pyrazole or imidazole to assess heterocycle specificity .

Side-chain variations : Introduce substituents on the piperidine ring (e.g., hydroxyl, fluorine) to probe steric/electronic effects .

Assay design : Use kinase inhibition assays (e.g., EGFR or VEGFR2) and correlate IC₅₀ values with structural changes .

Statistical tools like PCA (Principal Component Analysis) can identify key structural drivers of activity .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Address discrepancies via:

- Dose-response validation : Re-test conflicting datasets using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .

- Target profiling : Use proteomics (e.g., kinome-wide profiling) to identify off-target interactions that may explain variability .

- Solubility checks : Ensure consistent DMSO stock concentrations (<0.1% in media) to avoid aggregation artifacts .

Q. What computational strategies predict interactions with biological targets?

- Methodological Answer : Combine molecular docking and MD simulations:

Docking : Use AutoDock Vina to model binding to kinases (e.g., ATP-binding pockets). Prioritize targets with Glide scores < −7.0 kcal/mol .

MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2 Å) .

Free energy calculations : Apply MM-GBSA to predict binding affinities and validate with experimental IC₅₀ .

Experimental Design & Data Analysis

Q. What strategies optimize reaction yields during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (40–100°C), and catalyst (e.g., Pd(OAc)₂ for cross-coupling) to identify optimal conditions .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 2 h) while maintaining yields >80% .

- In-line analytics : Use FTIR or ReactIR to monitor reaction progress and terminate at completion .

Q. How to validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Analyze degradation via LC-MS at 0, 6, 24 h .

- Plasma stability : Incubate with human plasma (37°C) and quantify parent compound remaining using HPLC .

- Light/heat stress : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) to assess shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.